molecular formula C17H13ClN4O2S B13370875 6-(4-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370875
M. Wt: 372.8 g/mol
InChI Key: JHTPEKDQGFQTGE-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and thiadiazole rings in the structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.

    Coupling Reactions: The final step involves coupling the triazole and thiadiazole rings with the 4-chlorophenyl and 4-methoxyphenoxy groups under specific conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the triazole or thiadiazole rings.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    6-(4-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]imidazole: Similar structure but with an imidazole ring.

Uniqueness

The uniqueness of 6-(4-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClN4O2S

Molecular Weight

372.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4O2S/c1-23-13-6-8-14(9-7-13)24-10-15-19-20-17-22(15)21-16(25-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3

InChI Key

JHTPEKDQGFQTGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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